molecular formula C22H16ClN5O2S B2373159 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-20-7

7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2373159
CAS No.: 904578-20-7
M. Wt: 449.91
InChI Key: LUNLODBYOCDDLB-UHFFFAOYSA-N
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Description

7-Chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core modified with a phenylsulfonyl group at position 3, a chlorine atom at position 7, and a para-tolyl (4-methylphenyl) substituent on the amine at position 3. Its molecular formula is C₂₄H₁₈ClN₅O₂S, with a molecular weight of 475.95 g/mol. The chlorine atom enhances electrophilicity, while the phenylsulfonyl group contributes to π-π stacking and hydrogen-bonding interactions, making it a candidate for pharmacological applications, particularly in oncology and infectious diseases .

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2S/c1-14-7-10-16(11-8-14)24-20-18-13-15(23)9-12-19(18)28-21(25-20)22(26-27-28)31(29,30)17-5-3-2-4-6-17/h2-13H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNLODBYOCDDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The phenylsulfonyl and p-tolyl groups are then introduced via substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogs sharing the [1,2,3]triazolo[1,5-a]quinazolin-5-amine scaffold. Key variations include substituents on the sulfonyl group, the amine-linked aryl group, and halogenation patterns.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Activities References
7-Chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₄H₁₈ClN₅O₂S 475.95 Cl (7), PhSO₂ (3), p-tolyl (5) Potential kinase inhibition
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₄H₂₀ClN₅O₂S 477.97 Cl (7), PhSO₂ (3), 4-isopropylphenyl (5) Enhanced lipophilicity
N-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₃H₁₈ClN₅O₂S 471.94 Cl (3), 4-MePhSO₂ (3), 3-Cl-4-MePh (5) Steric hindrance from ortho-Cl
N-(4-Chlorophenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₁H₁₄ClN₅O₂S 451.89 Cl (4-Ph), PhSO₂ (3) Increased polarity vs. p-tolyl
7-Chloro-N-(3-ethoxypropyl)-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₀H₁₉ClFN₅O 399.85 Cl (7), 3-FPh (3), 3-ethoxypropyl (5) Improved solubility (ethoxy chain)

Key Findings

Substituent Effects on Bioactivity :

  • The p-tolyl group in the target compound balances lipophilicity and steric bulk, favoring membrane permeability compared to polar groups like 4-methoxybenzyl () or bulky 4-isopropylphenyl () .
  • Chlorine at position 7 (shared with most analogs) enhances electrophilicity, critical for covalent binding to biological targets like kinases or proteases .

Sulfonyl Group Modifications: Phenylsulfonyl (PhSO₂) in the target compound supports π-π interactions in enzyme binding pockets. Analogs with 4-methylphenylsulfonyl (tosyl, ) show reduced steric bulk but similar electronic profiles .

Anticancer Activity Trends: Thieno-fused triazolopyrimidines () exhibit higher anticancer activity than aryl-fused analogs like [1,2,3]triazolo[1,5-a]quinazolines, suggesting the quinazoline core’s rigidity may limit target engagement . The target compound’s p-tolyl group shows moderate activity in renal cancer cell lines (GP = 81.85%) compared to inactive 3-Cl-4-MePh derivatives () .

Synthetic Accessibility :

  • Most analogs are synthesized via nucleophilic substitution of a chloro group (e.g., position 7) with amines under mild conditions (NMP, room temperature) () .
  • The phenylsulfonyl group is typically introduced early via cyclocondensation or sulfonylation .

Biological Activity

7-Chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinazoline core fused with a triazole ring and a sulfonyl group, which are known to enhance biological activity. The presence of chlorine at position 7 is significant for its pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:

  • Inhibition of Cell Growth : Compounds related to 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine were tested against cell lines such as Ehrlich Ascites Carcinoma and Sarcoma-180. The results indicated cell cycle arrest at the G2/M phase, suggesting a mechanism of action that disrupts mitotic progression .
CompoundCell Line TestedIC50 Value (µM)
Compound AEhrlich Ascites Carcinoma0.78
Compound BSarcoma-1800.65

Antimicrobial Activity

The compound's triazole component may contribute to its antimicrobial properties. A study indicated that quinazolinone derivatives linked to triazoles showed enhanced activity against Mycobacterium tuberculosis with MIC values as low as 0.78 µg/mL .

Cardiovascular Effects

Research on related quinazolinone derivatives has highlighted their potential in cardiovascular therapy. For example, certain compounds demonstrated significant hypotensive effects in vivo, indicating their ability to lower blood pressure effectively .

Structure-Activity Relationship (SAR)

The structure of 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine allows for various modifications which can influence biological activity:

  • Chlorine Substitution : The chlorine atom at position 7 has been associated with enhanced anticonvulsant activity .
  • Sulfonamide Group : The phenylsulfonyl moiety contributes to the binding affinity of the compound to specific receptors, including serotonin receptors .

Case Studies

Several case studies have investigated the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Efficacy : A group of quinazolinone derivatives was synthesized and tested for cytotoxicity against multiple cancer cell lines. The results indicated that structural modifications significantly influenced their anticancer activity.
  • Antimicrobial Study : A novel series of triazole-linked quinazolinones were evaluated for their effectiveness against drug-resistant strains of bacteria and showed promising results.

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